Cas no 2613382-04-8 (methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate)

2613382-04-8 structure
اسم المنتج:methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
كاس عدد:2613382-04-8
وسط:C8H6BrClFNO2
ميغاواط:282.49414396286
MDL:MFCD33032348
CID:5327846
PubChem ID:155943883
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
- methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
-
- MDL: MFCD33032348
- نواة داخلي: 1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(11)5(9)7(12)6(3)10/h2H,12H2,1H3
- مفتاح Inchi: AZPVSPILKQOENW-UHFFFAOYSA-N
- ابتسامات: C(OC)(=O)C1=CC(F)=C(Br)C(N)=C1Cl
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27158364-0.1g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95.0% | 0.1g |
$202.0 | 2025-02-19 | |
Enamine | EN300-27158364-10g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 10g |
$2638.0 | 2023-09-11 | |
Enamine | EN300-27158364-0.05g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95.0% | 0.05g |
$135.0 | 2025-02-19 | |
Enamine | EN300-27158364-2.5g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
1PlusChem | 1P02847V-250mg |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 250mg |
$407.00 | 2023-12-18 | |
Aaron | AR0284G7-500mg |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 500mg |
$685.00 | 2025-02-15 | |
Aaron | AR0284G7-250mg |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 250mg |
$423.00 | 2025-02-15 | |
Aaron | AR0284G7-1g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 1g |
$870.00 | 2025-02-15 | |
1PlusChem | 1P02847V-100mg |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95% | 100mg |
$303.00 | 2023-12-18 | |
Enamine | EN300-27158364-1.0g |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
2613382-04-8 | 95.0% | 1.0g |
$614.0 | 2025-02-19 |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate الوثائق ذات الصلة
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2613382-04-8 (methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate) منتجات ذات صلة
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
الموردين الموصى بهم
Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
